molecular formula C20H32O2 B2667325 13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol CAS No. 1353041-96-9

13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol

Cat. No.: B2667325
CAS No.: 1353041-96-9
M. Wt: 304.474
InChI Key: UHNMVCWNKMIXPZ-AXGBLAMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol” is a chemical compound . It is a type of pimarane diterpenoid . The molecular formula of this compound is C20H32O . It has a molecular weight of 288.4675 .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6-7,15-17,21H,1,8-13H2,2-5H3 . This provides a standardized way to represent the compound’s structure using text. For a visual representation, you would need to use a molecular viewer tool to render the structure from this InChI string.

Properties

IUPAC Name

(1S,4R,4aR,4bS,7S,10aS)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-5-18(2)10-8-15-14(12-18)6-7-16-19(3,13-21)11-9-17(22)20(15,16)4/h5-6,15-17,21-22H,1,7-13H2,2-4H3/t15-,16-,17+,18-,19+,20+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNMVCWNKMIXPZ-AXGBLAMUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(=CCC3C2(C(CCC3(C)CO)O)C)C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2([C@@H](CC[C@]3(C)CO)O)C)C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol
Reactant of Route 2
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol
Reactant of Route 3
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol
Reactant of Route 4
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol
Reactant of Route 5
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol
Reactant of Route 6
13beta-Methyl-13-vinylpodocarpa-7-ene-1beta,19-diol

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